molecular formula C13H23BO2 B13941562 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 87938-78-1

2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13941562
CAS No.: 87938-78-1
M. Wt: 222.13 g/mol
InChI Key: ZYANTJZQGSGIIU-UHFFFAOYSA-N
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Description

2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a cyclohexene ring connected via a methylene bridge to the dioxaborolane core. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The cyclohex-2-enylmethyl substituent introduces unsaturation, which may enhance reactivity in certain catalytic processes while influencing steric and electronic properties.

Properties

CAS No.

87938-78-1

Molecular Formula

C13H23BO2

Molecular Weight

222.13 g/mol

IUPAC Name

2-(cyclohex-2-en-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h6,8,11H,5,7,9-10H2,1-4H3

InChI Key

ZYANTJZQGSGIIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohex-2-enylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield cyclohex-2-enylmethanol, while reduction with LiAlH4 can produce cyclohex-2-enylmethyl alcohol .

Scientific Research Applications

2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related dioxaborolane derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent Molecular Weight Physical State Key Applications/Properties Reference
2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohex-2-enylmethyl 208.10* Liquid* Potential cross-coupling reagent, drug design [19, 20]
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexyl (saturated) 210.12 Liquid Stable intermediate for organic synthesis [10]
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4,4-Difluorocyclohexenyl 244.09 Not reported Fluorinated building block for medicinal chemistry [14]
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl 264.15 Not reported Electron-rich arylboronate for catalysis [4]
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) Anthracenyl 334.23 Solid Luminescent materials, conjugated polymers [9]
2-(Chloromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isomers) Chloro-methylphenyl 252.56 Colorless oil Halogenated intermediates for functionalization [2]
Key Observations:
  • This unsaturation may enhance reactivity in cross-coupling reactions but could reduce stability under oxidative conditions.
  • Steric Effects : Bulky substituents like anthracenyl (AnthBpin) create significant steric hindrance, slowing reaction kinetics , whereas the cyclohexenylmethyl group offers moderate steric bulk, balancing reactivity and accessibility.
  • Electronic Effects : Electron-withdrawing groups (e.g., difluoro in [14]) increase boron's electrophilicity, facilitating transmetalation in catalysis. The cyclohexenylmethyl group, being moderately electron-neutral, may offer versatility across diverse reaction conditions.

Biological Activity

2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dioxaborolanes characterized by a unique boron-oxygen framework. Its structure can be represented as follows:

  • Molecular Formula: C14H22B2O2
  • Molecular Weight: 242.14 g/mol

The dioxaborolane ring provides a reactive site that can interact with various biological targets.

Mechanisms of Biological Activity

Research indicates that 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may modulate several biological pathways:

  • Transforming Growth Factor-Beta (TGF-β) Signaling:
    • The compound has been shown to influence TGF-β signaling pathways, particularly the Smad-independent pathways involving mitogen-activated protein kinases (MAPKs) such as p-SAPK/JNK .
  • Developmental Biology:
    • In zebrafish embryo studies, related compounds demonstrated significant effects on embryonic development and cardiovascular formation. These findings suggest that this compound could be useful in developmental biology research and therapeutic applications .
  • Protein Interaction:
    • The compound's boron atom facilitates interactions with nucleophilic sites in proteins, potentially leading to the inhibition or modulation of various enzymes and receptors involved in disease processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the dioxaborolane class:

  • Zebrafish Embryo Screening:
    A forward chemical screen using zebrafish embryos identified that certain derivatives of dioxaborolanes can cause severe body axis alterations at specific concentrations. This highlights their potential for developmental toxicity assessment and therapeutic applications in regenerative medicine .
  • Therapeutic Potential:
    Compounds like 2-(Cyclohex-2-enylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are being explored for their ability to serve as PROTAC linkers in targeted protein degradation strategies. This approach is promising for treating various cancers by selectively degrading oncogenic proteins .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
TGF-β Pathway ModulationInfluences Smad-independent MAPK pathways (p-SAPK/JNK)
Developmental EffectsAlters embryonic development in zebrafish; affects cardiovascular development
Protein InteractionPotential for inhibiting or modulating enzyme/receptor activity
PROTAC Linker ApplicationsUtilized in targeted protein degradation strategies for cancer treatment

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